Cas no 898424-81-2 (N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methylbenzamide)

N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methylbenzamide structure
898424-81-2 structure
商品名:N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methylbenzamide
CAS番号:898424-81-2
MF:C16H23NO3S
メガワット:309.423723459244
CID:6431498
PubChem ID:18573536

N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methylbenzamide 化学的及び物理的性質

名前と識別子

    • N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methylbenzamide
    • N-butyl-N-(1,1-dioxothiolan-3-yl)-3-methylbenzamide
    • F2545-0047
    • N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methylbenzamide
    • AKOS024659228
    • 898424-81-2
    • Z86917981
    • インチ: 1S/C16H23NO3S/c1-3-4-9-17(15-8-10-21(19,20)12-15)16(18)14-7-5-6-13(2)11-14/h5-7,11,15H,3-4,8-10,12H2,1-2H3
    • InChIKey: NCKWLFJNEJWQQO-UHFFFAOYSA-N
    • ほほえんだ: S1(CCC(C1)N(C(C1C=CC=C(C)C=1)=O)CCCC)(=O)=O

計算された属性

  • せいみつぶんしりょう: 309.13986477g/mol
  • どういたいしつりょう: 309.13986477g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 21
  • 回転可能化学結合数: 5
  • 複雑さ: 455
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 62.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.6

N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methylbenzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2545-0047-5mg
N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methylbenzamide
898424-81-2 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2545-0047-10mg
N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methylbenzamide
898424-81-2 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2545-0047-5μmol
N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methylbenzamide
898424-81-2 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2545-0047-30mg
N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methylbenzamide
898424-81-2 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2545-0047-1mg
N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methylbenzamide
898424-81-2 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2545-0047-3mg
N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methylbenzamide
898424-81-2 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2545-0047-50mg
N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methylbenzamide
898424-81-2 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2545-0047-15mg
N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methylbenzamide
898424-81-2 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2545-0047-25mg
N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methylbenzamide
898424-81-2 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2545-0047-4mg
N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methylbenzamide
898424-81-2 90%+
4mg
$66.0 2023-05-16

N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methylbenzamide 関連文献

N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methylbenzamideに関する追加情報

Introduction to N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methylbenzamide (CAS No. 898424-81-2)

N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methylbenzamide is a complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This molecule, with the chemical identifier CAS No. 898424-81-2, represents a fascinating intersection of heterocyclic chemistry and pharmacological innovation. The compound's structure incorporates several key functional groups, including a thiolan moiety and an amide linkage, which contribute to its potential biological activity.

The thiolan ring is a five-membered heterocycle containing sulfur, which is known for its ability to participate in various chemical reactions and interactions. This feature makes it particularly interesting for medicinal chemists who are exploring new ways to modulate biological pathways. The presence of a 1,1-dioxo group further enhances the compound's complexity, suggesting possible roles in redox chemistry and bioavailability. Together, these structural elements create a molecule with a rich chemical profile that warrants further investigation.

In recent years, there has been a growing interest in N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methylbenzamide as a potential lead compound for drug discovery. Its unique structural features have led researchers to explore its interactions with various biological targets, including enzymes and receptors. Preliminary studies suggest that this compound may exhibit properties relevant to therapeutic applications in areas such as inflammation and neurodegeneration. The amide group in the molecule is particularly noteworthy, as amides are common pharmacophores in many approved drugs due to their ability to form hydrogen bonds and interact with biological targets.

The synthesis of N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methylbenzamide presents both challenges and opportunities for synthetic chemists. The incorporation of the thiolan ring requires careful control of reaction conditions to ensure high yield and purity. Additionally, the presence of the dioxo group necessitates protective group strategies to prevent unwanted side reactions. Despite these challenges, the compound's intriguing structure has driven advancements in synthetic methodologies, particularly in the area of heterocyclic chemistry.

One of the most exciting aspects of this compound is its potential application in developing novel therapeutic agents. The combination of the thiolan and dioxo moieties suggests that it may have dual functionality, allowing it to interact with multiple biological targets simultaneously. This concept is particularly appealing in the context of multifaceted diseases where targeting multiple pathways can lead to more effective treatment strategies. Furthermore, the N-butyl substituent may influence the compound's solubility and bioavailability, making it a promising candidate for further development.

Recent advancements in computational chemistry have also contributed to our understanding of N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methylbenzamide. Molecular modeling studies have provided insights into its binding modes with potential targets, helping researchers design more effective derivatives. These computational approaches are complemented by experimental work, which has validated many of the predictions made by modeling studies. The integration of computational and experimental techniques has been instrumental in advancing our knowledge of this compound's pharmacological potential.

The future of research on N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methylbenzamide looks promising, with several ongoing studies aimed at elucidating its mechanism of action and optimizing its pharmacological properties. As our understanding of this compound grows, it is likely that new applications will emerge, further solidifying its importance in pharmaceutical chemistry. The continued exploration of its structural features and biological activities will undoubtedly lead to significant breakthroughs in drug discovery.

In conclusion,N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methylbenzamide (CAS No. 898424-81-2) is a remarkable compound with a complex structure that holds great promise for therapeutic applications. Its unique combination of functional groups makes it an attractive candidate for drug development, while ongoing research continues to uncover new aspects of its biology and chemistry. As we delve deeper into understanding this molecule,its potential contributions to medicine are bound to be substantial.

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